molecular formula C16H16N4O3S B11652738 (6Z)-6-(4-hydroxy-3-methoxybenzylidene)-5-imino-2-(propan-2-yl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

(6Z)-6-(4-hydroxy-3-methoxybenzylidene)-5-imino-2-(propan-2-yl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

Cat. No.: B11652738
M. Wt: 344.4 g/mol
InChI Key: JESWAFMEAROCRD-TWGQIWQCSA-N
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Description

(6Z)-6-[(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-5-IMINO-2-(PROPAN-2-YL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE is a complex organic compound with a unique structure that includes a thiadiazolo-pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6Z)-6-[(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-5-IMINO-2-(PROPAN-2-YL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the thiadiazolo-pyrimidine core and the introduction of the hydroxy-methoxyphenyl and imino groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

For large-scale production, the synthesis process is adapted to industrial conditions, which may involve continuous flow reactors and automated systems to ensure consistency and efficiency. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

(6Z)-6-[(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-5-IMINO-2-(PROPAN-2-YL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the imino group to an amine.

    Substitution: The hydroxy and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

(6Z)-6-[(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-5-IMINO-2-(PROPAN-2-YL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s biological activity is studied for potential therapeutic applications.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (6Z)-6-[(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-5-IMINO-2-(PROPAN-2-YL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with target molecules are essential to understand its mechanism of action fully.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(6Z)-6-[(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-5-IMINO-2-(PROPAN-2-YL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE is unique due to its thiadiazolo-pyrimidine core and the specific arrangement of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C16H16N4O3S

Molecular Weight

344.4 g/mol

IUPAC Name

5-amino-6-[(Z)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-propan-2-yl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

InChI

InChI=1S/C16H16N4O3S/c1-8(2)15-19-20-13(17)10(14(22)18-16(20)24-15)6-9-4-5-11(21)12(7-9)23-3/h4-8H,17H2,1-3H3/b9-6-

InChI Key

JESWAFMEAROCRD-TWGQIWQCSA-N

Isomeric SMILES

CC(C)C1=NN2C(=C(C(=O)N=C2S1)/C=C\3/C=CC(=O)C(=C3)OC)N

Canonical SMILES

CC(C)C1=NN2C(=C(C(=O)N=C2S1)C=C3C=CC(=O)C(=C3)OC)N

Origin of Product

United States

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